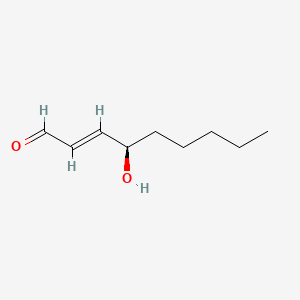

(2E,4R)-4-Hydroxynon-2-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E,4R)-4-hydroxynon-2-enal is the R stereoisomer of (E)-4-hydroxynon-2-enal. It is an enantiomer of a (2E,4S)-4-hydroxynon-2-enal.

Applications De Recherche Scientifique

Biochemical Implications

1. Role in Oxidative Stress and Cellular Signaling

4-HNE is produced during the oxidative degradation of polyunsaturated fatty acids, particularly those found in cell membranes. It serves as a marker for oxidative stress and has been implicated in various cellular signaling pathways. Its reactive nature allows it to modify proteins, lipids, and nucleic acids, leading to alterations in cell function and survival. For instance, studies have shown that 4-HNE can influence cell cycle regulation and apoptosis through its interaction with cellular components such as glutathione .

2. Cytotoxicity and Disease Association

The cytotoxic effects of 4-HNE have been linked to several diseases, including neurodegenerative disorders (e.g., Alzheimer's disease), cardiovascular diseases, and cancer. Elevated levels of 4-HNE have been observed in tissues affected by these conditions, suggesting its potential role as a biomarker for disease progression . The compound's ability to induce cellular damage through the formation of adducts with proteins has been extensively studied, particularly regarding its impact on mitochondrial function .

Detection Methods

1. Enzyme Immunoassays

Recent advancements have led to the development of enzyme immunoassays for detecting urinary metabolites of 4-HNE, such as 1,4-dihydroxynonane-mercapturic acid. These assays allow for sensitive measurement of oxidative stress markers in biological samples, facilitating research into the role of lipid peroxidation in various diseases . The specificity and sensitivity of these assays make them valuable tools for both clinical diagnostics and research applications.

2. Monoclonal Antibodies

Innovative methods involving monoclonal antibodies specific to 4-HNE-modified proteins have been developed. These antibodies enable researchers to study the presence and effects of 4-HNE adducts in tissues more precisely, providing insights into the molecular mechanisms underlying oxidative stress-related pathologies .

Therapeutic Potential

1. Protective Mechanisms Against Cardiac Ischemia

Research has indicated that enhancing the metabolism of 4-HNE via specific enzymes can confer protective effects against cardiac ischemia. For instance, increased activity of aldehyde dehydrogenase 2 has been shown to mitigate the harmful effects of 4-HNE accumulation during ischemic events . This suggests potential therapeutic strategies targeting 4-HNE metabolism could be beneficial in treating cardiovascular diseases.

2. Potential Drug Development

Given its significant role in disease processes, compounds that modulate the effects or levels of 4-HNE are being explored for therapeutic applications. For instance, targeting pathways that regulate lipid peroxidation or enhancing detoxification mechanisms could lead to novel treatments for conditions associated with oxidative stress .

Case Studies

Propriétés

Numéro CAS |

119008-08-1 |

|---|---|

Formule moléculaire |

C9H16O2 |

Poids moléculaire |

156.22 g/mol |

Nom IUPAC |

(E,4R)-4-hydroxynon-2-enal |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m1/s1 |

Clé InChI |

JVJFIQYAHPMBBX-VPIOIWJLSA-N |

SMILES |

CCCCCC(C=CC=O)O |

SMILES isomérique |

CCCCC[C@H](/C=C/C=O)O |

SMILES canonique |

CCCCCC(C=CC=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.